Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
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Overview
Description
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . They are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Preparation Methods
The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and provides a stable product . Industrial production methods also follow similar routes, ensuring the compound’s stability and purity .
Chemical Reactions Analysis
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can be reduced using suitable reducing agents.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and other medicinal compounds.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is compared with other similar compounds such as:
Boronic acids: These are less stable and more difficult to handle compared to organotrifluoroborates.
Boronate esters: These compounds lack atom-economy and are less efficient in certain reactions.
Organoboranes: These are air-sensitive and have limited functional-group compatibility.
The uniqueness of this compound lies in its stability, ease of handling, and versatility in various chemical reactions .
Properties
Molecular Formula |
C7H5BF5KO |
---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |
InChI Key |
ZDPYMGFITQFCJX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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